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Compound of Interest

Compound Name: (4-methylthiazol-2-yl)methanol

Cat. No.: B088423 Get Quote

A detailed comparative analysis of the spectroscopic characteristics of (4-methylthiazol-2-
yl)methanol against structurally related thiazole derivatives, providing researchers, scientists,

and drug development professionals with essential data for compound identification and

characterization.

This guide offers an objective comparison of the spectroscopic profiles of (4-methylthiazol-2-
yl)methanol with 4-methylthiazole and 2-acetyl-4-methylthiazole. Through a presentation of

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)

data, this document aims to elucidate the structural nuances and substituent effects within this

important class of heterocyclic compounds. Due to the limited availability of direct experimental

data for (4-methylthiazol-2-yl)methanol, this guide utilizes predicted spectroscopic values for

this compound, a common practice in such comparative analyses.

Structural Comparison of Analyzed Compounds
The structural relationship between (4-methylthiazol-2-yl)methanol and the selected related

compounds is pivotal for understanding their differing spectroscopic signatures. The presence

of a hydroxymethyl group at the 2-position in the primary compound, versus a hydrogen or an

acetyl group in the comparators, significantly influences the electronic environment and,

consequently, the spectral readouts.

Caption: Chemical structures of the compared thiazole derivatives.
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Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for (4-
methylthiazol-2-yl)methanol and the selected related compounds.

¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: As specified in citations.

Compound Proton
Predicted/Experimental
Chemical Shift (δ, ppm)

(4-methylthiazol-2-yl)methanol -CH₃ ~2.4

-CH₂- ~4.8

-OH Variable

Thiazole H-5 ~6.9

4-methylthiazole -CH₃ 2.47

Thiazole H-2 8.64

Thiazole H-5 6.87

2-acetyl-4-methylthiazole -CH₃ (thiazole) ~2.5

-C(=O)CH₃ ~2.7

Thiazole H-5 ~7.5

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: As specified in citations.
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Compound Carbon
Predicted/Experimental
Chemical Shift (δ, ppm)

(4-methylthiazol-2-yl)methanol -CH₃ ~17

-CH₂OH ~60

Thiazole C-2 ~170

Thiazole C-4 ~150

Thiazole C-5 ~115

4-methylthiazole -CH₃ 16.77

Thiazole C-2 152.14

Thiazole C-4 153.49

Thiazole C-5 113.11

2-acetyl-4-methylthiazole -CH₃ (thiazole) ~17

-C(=O)CH₃ ~26

-C=O ~190

Thiazole C-2 ~168

Thiazole C-4 ~155

Thiazole C-5 ~120

IR Spectroscopy Data
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Compound Functional Group
Characteristic Absorption
(cm⁻¹)

(4-methylthiazol-2-yl)methanol O-H stretch ~3300 (broad)

C-H stretch (sp³) ~2900

C=N stretch ~1580

C-O stretch ~1050

4-methylthiazole C-H stretch (sp²) ~3100

C-H stretch (sp³) ~2950

C=N stretch ~1544

2-acetyl-4-methylthiazole C-H stretch (sp³) ~2900

C=O stretch ~1680

C=N stretch ~1575

Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

(4-methylthiazol-2-yl)methanol 129.03 112, 98, 71

4-methylthiazole 99.01 72, 71, 58, 45

2-acetyl-4-methylthiazole 141.02 126, 99, 85, 43

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire the spectrum using a 300 or 400 MHz NMR spectrometer. Key

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural

abundance of ¹³C, a greater number of scans (1024 or more) is typically required.[2] A wider

spectral window is used, and broadband proton decoupling is employed to simplify the

spectrum to single lines for each unique carbon atom.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount

of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated

Total Reflectance (ATR) can be used for both liquid and solid samples by placing them

directly on the ATR crystal.[3]

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or clean ATR crystal) should be recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC-MS).[4]

Ionization: In the ion source, the sample molecules are ionized, typically using electron

impact (EI) or a softer ionization technique like electrospray ionization (ESI).[4][5] EI often

leads to characteristic fragmentation patterns.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.[5]

Workflow for Spectroscopic Analysis
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The logical progression for the spectroscopic analysis and structural elucidation of a compound

like (4-methylthiazol-2-yl)methanol involves a multi-faceted approach where each technique

provides complementary information.

Spectroscopic Analysis Workflow

Compound Synthesis/
Isolation

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C)

Elucidate C-H Framework

Data Analysis & Comparison

Structure Elucidation/
Confirmation

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic identification of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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